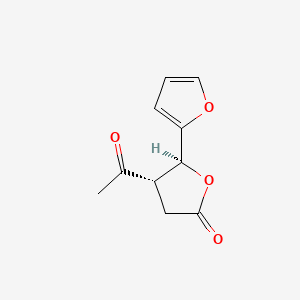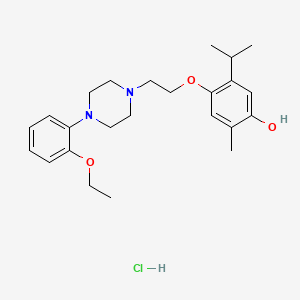
Danicalipin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Danicalipin A is a prominent member of the chlorosulfolipid family of natural products. It was first isolated in the 1960s from microalgae, specifically from the golden-brown alga Ochromonas danica. This compound has garnered significant interest due to its unique structure and potential biological activities. This compound is known for its hexachlorosulfolipid structure, making it a fascinating subject for chemical and biological studies .
Métodos De Preparación
The synthesis of Danicalipin A involves several key steps, including highly stereocontrolled additions to dichloroaldehydes, kinetic resolutions of complex chlorinated vinyl epoxide intermediates, and Z-selective alkene cross metatheses of cis-vinyl epoxides. The synthetic route can be summarized as follows :
Haloallylation of Dichloroaldehyde: This step involves the use of a chiral boron reagent to achieve stereocontrolled additions.
Kinetic Resolution: Complex chlorinated vinyl epoxide intermediates are resolved kinetically to obtain the desired enantiomers.
Alkene Cross Metathesis: Z-selective cross metathesis of cis-vinyl epoxides is performed to introduce the necessary polar atoms in the stereochemically rich regions of the target molecule.
Análisis De Reacciones Químicas
Danicalipin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reagents and conditions used in these reactions are :
Oxidation: Manganese dioxide (MnO2) is used for selective oxidation reactions.
Reduction: Boron-based reagents, such as diisopropylborane, are employed for reduction processes.
Substitution: Allyl chloride and boron trifluoride etherate are used for chloroallylation reactions.
The major products formed from these reactions include various chlorinated and hydroxylated intermediates, which are crucial for the synthesis of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the synthesis and reactivity of chlorosulfolipids.
Biology: Danicalipin A has been investigated for its effects on membrane permeability in Gram-negative bacteria and mammalian cell lines.
Medicine: Research has explored its cytotoxicity and potential therapeutic applications, particularly in relation to its unique chlorinated structure.
Industry: Although industrial applications are limited, its synthesis provides valuable insights into the production of complex natural products.
Mecanismo De Acción
The mechanism of action of Danicalipin A involves its interaction with cellular membranes. The compound’s chlorinated structure influences its electronic properties, lipophilicity, and metabolic stability. These properties affect its ability to permeate cell membranes and exert cytotoxic effects. The molecular targets and pathways involved include membrane proteins and lipid bilayers, which are disrupted by the compound’s unique structure .
Comparación Con Compuestos Similares
Danicalipin A is structurally similar to other chlorosulfolipids, such as Mytilipin A and Malhamensilipin A . These compounds share a central stereotriad but differ in their chlorination patterns and stereochemistry. The uniqueness of this compound lies in its specific chlorination and the resulting biological activities. Similar compounds include:
Mytilipin A: Another chlorosulfolipid with a similar structure but different chlorination pattern.
Malhamensilipin A: Shares the central stereotriad with this compound but has distinct stereochemical differences.
Propiedades
| 1174901-86-0 | |
Fórmula molecular |
C22H40Cl6O8S2 |
Peso molecular |
709.4 g/mol |
Nombre IUPAC |
[(7R,8S,9S,10R,12S)-7,8,10,12,21,21-hexachloro-22-sulfooxydocosan-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H40Cl6O8S2/c1-2-3-4-10-13-18(24)20(26)21(36-38(32,33)34)19(25)15-17(23)12-9-7-5-6-8-11-14-22(27,28)16-35-37(29,30)31/h17-21H,2-16H2,1H3,(H,29,30,31)(H,32,33,34)/t17-,18+,19+,20+,21-/m0/s1 |
Clave InChI |
PWBCODFOAWWVMF-QSUVIHHLSA-N |
SMILES isomérico |
CCCCCC[C@H]([C@H]([C@H]([C@@H](C[C@H](CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
SMILES canónico |
CCCCCCC(C(C(C(CC(CCCCCCCCC(COS(=O)(=O)O)(Cl)Cl)Cl)Cl)OS(=O)(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





